1H and 13C NMR chemical shifts for 2-(bromo-phenyl-methyl)propanedinitrile
1H and 13C NMR chemical shifts for 2-(bromo-phenyl-methyl)propanedinitrile
Unambiguous NMR Elucidation of 2-(Bromo-phenyl-methyl)propanedinitrile: A Comprehensive Guide to 1 H and 13 C Chemical Shifts
Abstract
This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(bromo-phenyl-methyl)propanedinitrile (also known as α -bromobenzylmalononitrile). Designed for researchers and drug development professionals, this guide synthesizes theoretical spin-system mechanics with field-proven experimental protocols to establish a self-validating framework for the unambiguous structural elucidation of this highly functionalized intermediate.
Introduction to the Molecular Architecture
The compound 2-(bromo-phenyl-methyl)propanedinitrile (CID 15842)[1] is a densely functionalized aliphatic molecule featuring two adjacent stereocenters: a benzylic carbon bearing a bromine atom and a malononitrile moiety. The proximity of highly electronegative groups (bromine and two nitriles) to a conjugated phenyl ring creates a unique, highly deshielded electronic environment. Understanding the exact chemical shifts of this molecule is critical, as analogous benzylidenemalononitrile derivatives are frequently utilized as precursors in the synthesis of bioactive heterocycles and pharmaceutical agents[2].
Theoretical Framework: Spin System and Causality
The core of the 1 H NMR spectrum for this compound is defined by the AX spin system (or AB, depending on the external magnetic field B0 ) generated by the two vicinal protons: Ha on the benzylic carbon and Hb on the malononitrile carbon.
Deshielding Mechanisms
The chemical shifts are governed by three primary causal factors:
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Inductive Effects (-I): The highly electronegative bromine atom pulls electron density away from the benzylic proton, while the two cyano (-C ≡ N) groups exert a massive combined inductive pull on the malononitrile proton.
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Magnetic Anisotropy: The π -electrons of the phenyl ring and the triple bonds of the cyano groups generate induced local magnetic fields that oppose the applied field ( B0 ) in specific spatial cones, severely deshielding protons located in the equatorial plane of these functional groups.
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Stereochemical Conformation: Steric repulsion between the bulky phenyl ring, the bromine atom, and the dinitrile group restricts free rotation around the C-C bond, strongly favoring an antiperiplanar conformation. This fixed dihedral angle ( θ≈180∘ ) directly dictates the vicinal coupling constant ( 3JHH ) according to the Karplus equation, similar to conformational locking observed in complex oxindole-malononitrile frameworks[3].
Causality chain linking stereochemical conformation to the observed vicinal coupling constant.
Predicted 1 H and 13 C NMR Chemical Shifts
Based on empirical Shoolery’s rules and comparative data from structurally related aryl-malononitrile derivatives[4], the quantitative data is summarized below.
1 H NMR Data Presentation
| Proton Environment | Multiplicity | Expected Shift ( δ , ppm) | Coupling Constant ( J , Hz) | Integration |
| -CH(CN) 2 | Doublet (d) | 4.40 – 4.80 | 3JHH = 8.0 – 11.0 | 1H |
| -CH(Br)Ph | Doublet (d) | 5.10 – 5.50 | 3JHH = 8.0 – 11.0 | 1H |
| Aromatic (ortho) | Multiplet (m) | 7.45 – 7.60 | N/A | 2H |
| Aromatic (meta/para) | Multiplet (m) | 7.30 – 7.45 | N/A | 3H |
13 C NMR Data Presentation
| Carbon Environment | Carbon Type | Expected Shift ( δ , ppm) | Causality / Rationale |
| -CH(CN) 2 | Aliphatic (CH) | 28.0 – 32.0 | Deshielded by two adjacent sp-hybridized nitriles. |
| -CH(Br)Ph | Aliphatic (CH) | 48.0 – 54.0 | Heavily deshielded by the direct attachment of bromine. |
| -C ≡ N | Nitrile (Quaternary) | 111.0 – 114.0 | Characteristic region for sp-hybridized cyano carbons. |
| Aromatic (CH) | Aromatic (CH) | 127.0 – 131.0 | Standard aromatic resonances. |
| Aromatic (Ipso) | Aromatic (Quaternary) | 134.0 – 138.0 | Shifted downfield due to attachment to the electron-withdrawing -CH(Br) group. |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates internal validation checks to prevent misassignment.
Step 1: Sample Preparation
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Weigh 15–20 mg of highly pure 2-(bromo-phenyl-methyl)propanedinitrile.
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Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality Check: CDCl 3 is selected because the molecule lacks exchangeable protons (like -OH or -NH), eliminating the need for protic solvents, and it provides excellent solubility for halogenated aromatic compounds.
Step 2: 1D 1 H and 13 C NMR Acquisition
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1 H NMR: Acquire at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
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Validation: Ensure the TMS peak is exactly at δ 0.00 ppm and the residual CHCl 3 peak is at δ 7.26 ppm.
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13 C NMR: Acquire at 100 MHz or 150 MHz using a WALTZ-16 proton decoupling sequence. Crucially, set the D1 to at least 2.0–3.0 seconds and acquire a minimum of 1024 scans.
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Causality Check: The extended D1 is mandatory because the quaternary nitrile carbons (-C ≡ N) and the ipso-aromatic carbon lack directly attached protons, resulting in significantly longer T1 relaxation times. A short D1 will cause these critical peaks to "disappear" into the baseline noise.
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Step 3: 2D NMR Workflow for Unambiguous Assignment
To definitively prove the connectivity between the benzylic and malononitrile halves, a 2D NMR suite is required.
Workflow for the unambiguous 2D NMR elucidation of 2-(bromo-phenyl-methyl)propanedinitrile.
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COSY (Correlation Spectroscopy): Use to confirm the 3JHH coupling between the proton at δ ~4.6 ppm and the proton at δ ~5.3 ppm, proving they are on adjacent carbons.
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HSQC (Heteronuclear Single Quantum Coherence): Map the proton at δ ~4.6 ppm to the carbon at δ ~30 ppm, and the proton at δ ~5.3 ppm to the carbon at δ ~51 ppm.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation step. Look for a 3JCH cross-peak between the benzylic proton ( δ ~5.3 ppm) and the nitrile carbons ( δ ~112 ppm). This long-range correlation definitively locks the two halves of the molecule together, ruling out any structural isomers.
Conclusion
The structural elucidation of 2-(bromo-phenyl-methyl)propanedinitrile relies on a deep understanding of how electronegative substituents and steric constraints perturb local magnetic environments. By adhering to the self-validating acquisition protocols and leveraging the predictive tables provided in this guide, researchers can confidently assign the 1 H and 13 C NMR spectra of this compound and its downstream derivatives.
References
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PubChemLite, "Alpha-benzyl-alpha-bromomalodinitrile (C10H7BrN2)", Université du Luxembourg. Available at:[Link]
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Chen, Y., et al., "Recoverable Phospha-Michael Additions Catalyzed by a 4-N,N-Dimethylaminopyridinium Saccharinate Salt...", PubMed Central (PMC), 2021. Available at:[Link]
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Singh, A., et al., "Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition...", The Journal of Organic Chemistry, ACS Publications, 2020. Available at:[Link]
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Kucklaender, U., et al., "Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones...", Beilstein Journal of Organic Chemistry, 2021. Available at:[Link]
Sources
- 1. PubChemLite - Alpha-benzyl-alpha-bromomalodinitrile (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 2. Recoverable Phospha-Michael Additions Catalyzed by a 4-N,N-Dimethylaminopyridinium Saccharinate Salt or a Fluorous Long-Chained Pyridine: Two Types of Reusable Base Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]
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